molecular formula C10H16O4 B092906 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene CAS No. 15791-03-4

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene

Cat. No. B092906
CAS RN: 15791-03-4
M. Wt: 200.23 g/mol
InChI Key: LJAWVXAZDYVFNU-UHFFFAOYSA-N
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Description

The compound of interest, 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene, is a chemical species that is characterized by the presence of tetramethoxy groups attached to a cyclohexadiene ring. This structure is a derivative of cyclohexadiene, which is a six-membered ring containing two double bonds. The tetramethoxy groups are electron-donating, which can influence the reactivity and stability of the cyclohexadiene core .

Synthesis Analysis

Although the specific synthesis of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was achieved by reacting 1,4-dilithiotetraphenylbutadiene with 1,2-dichlorotetramethyldisilane . This method could potentially be adapted for the synthesis of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene by choosing appropriate starting materials and reagents that introduce the methoxy groups at the desired positions.

Molecular Structure Analysis

The molecular structure of cyclohexadiene derivatives has been extensively studied. For example, the crystal and molecular structures of 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene were determined, revealing bond lengths and deviations from planarity that are influenced by the substituents on the methylenic carbon atoms . These findings suggest that the tetramethoxy substituents in 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene would also impact its molecular geometry and electronic distribution.

Chemical Reactions Analysis

The reactivity of cyclohexadiene derivatives can vary significantly depending on their substitution patterns. For instance, the disila-cyclohexadiene compound mentioned earlier is reluctant to react with singlet oxygen, unlike its carbon analogue, but its Si-Si bond is readily oxidized . This indicates that the methoxy groups in 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene may also affect its reactivity towards oxidation and other chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene would be influenced by the presence of the methoxy groups. These groups are known to increase the electron density on the cyclohexadiene ring, which could affect properties such as solubility, boiling point, and chemical stability. While the specific properties of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene are not discussed in the provided papers, analogous compounds have been shown to have unique properties due to their substituents .

Scientific Research Applications

  • Acetal Formation and Electrolysis Apparatus :

    • 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is used in acetal (and thioacetal) formation and in electrochemical processes. This includes roles in enamine or imine formation, and in various oxidation processes. It's also employed in the development and usage of electrolysis apparatus, specifically in cell and electrode designs (Margaretha & Tissot, 2003).
  • Crystallography and Molecular Orientation :

    • Research on the methoxy groups of derivatives of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene, specifically their orientation (anti-anti or gauche-anti) and interactions in molecular structures, has been a focus in crystallography (Irngartinger & Lichtenthäler, 1994).
  • Photoelectron Spectroscopy :

    • The compound has been utilized in photoelectron spectroscopy studies, aiding in the empirical correlation of spectra and the assignment of symmetry to ground and excited states of related molecules (Heilbronner, Brogli & Vogel, 1976).
  • Synthetic Organic Chemistry :

    • It plays a role in synthetic organic chemistry, as seen in the enantiocontrolled total synthesis of compounds like (−)-α-bisabolol and (+)-4-epi-α-bisabolol (Nemoto, Shiraki, Nagamochi & Fukumoto, 1993).
  • Photochemistry :

    • 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is involved in photochemical studies, such as those exploring the effects of substitution on photorearrangements (Schultz & Green, 1992).
  • Electrochemical Fluorination :

    • This compound has been studied in the context of electrochemical fluorination, leading to the synthesis of fluorine-containing cyclohexadienes (Momota et al., 1995).
  • Surface Chemistry and Vibrational Spectroscopy :

    • Investigations into the surface chemistry of similar cyclohexadienes on various metallic surfaces, using techniques like vibrational spectroscopy, provide insights into adsorption behaviors and chemical reactions on surfaces (Su, Shen & Somorjai, 1997).
  • Anionic Polymerization :

    • The anionic polymerization of cyclohexadienes, which includes studying various initiating systems and additives, is another area of application. This research helps in understanding the polymerization process and the synthesis of specific polymers (Hong & Mays, 2001).

Safety And Hazards

The safety data for 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene indicates that it has hazard code C and safety statements 26-27-28-36/37/39-45 .

properties

IUPAC Name

3,3,6,6-tetramethoxycyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAWVXAZDYVFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C=CC(C=C1)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344581
Record name 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,6,6-Tetramethoxy-1,4-cyclohexadiene

CAS RN

15791-03-4
Record name 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,6,6-tetramethoxycyclohexa-1,4-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the key chemical reactions in which 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is involved?

A1: The research indicates that 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is associated with reactions such as acetal (and thioacetal) formation, enamine or imine formation, and oxidation reactions [, ]. This suggests it can act as a versatile building block in organic synthesis.

Q2: Are there any details about the methods used in the electrochemical studies of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene?

A2: While the abstracts don't delve into specifics, one mentions the use of "electrolysis apparatus, cell, electrode clamp" and "electrolysis apparatus, cell, electrodes" []. This implies that electrochemical techniques were likely employed to study the compound's redox properties and potential reactivity under electrochemical conditions.

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